1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features an indole core substituted with a thiazole ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized to introduce the carboxamide group. The thiazole ring is subsequently attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-N-[2-(1,3-thiazol-5-yl)ethyl]-1H-indole-4-carboxamide
- 1-(propan-2-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-indole-4-carboxamide
Uniqueness
1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H19N3OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-4-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)20-10-7-13-14(4-3-5-15(13)20)17(21)19-8-6-16-18-9-11-22-16/h3-5,7,9-12H,6,8H2,1-2H3,(H,19,21) |
InChI Key |
XYPAPOWOQZAIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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